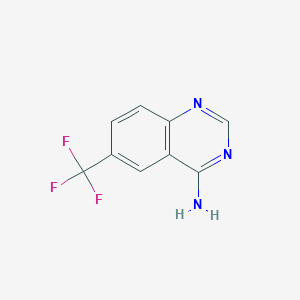

6-(Trifluoromethyl)quinazolin-4-amine

Description

Properties

Molecular Formula |

C9H6F3N3 |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

6-(trifluoromethyl)quinazolin-4-amine |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)5-1-2-7-6(3-5)8(13)15-4-14-7/h1-4H,(H2,13,14,15) |

InChI Key |

WXVNVIHAYLOZEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity

6-(Trifluoromethyl)quinazolin-4-amine derivatives have been studied for their potential as anticancer agents. Various quinazoline derivatives have demonstrated effectiveness against multiple cancer cell lines, including breast (MCF7) and lung (A549) cancers. For instance, compounds synthesized with this moiety have shown selective inhibition of epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation .

Antimicrobial Properties

Research indicates that some derivatives possess significant antimicrobial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For example, specific compounds exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting their potential as new antituberculosis agents .

Case Study: Synthesis and Testing

A study synthesized several derivatives of 6-(trifluoromethyl)quinazolin-4-amine, evaluating their cytotoxicity against various cancer cell lines. The results indicated that certain compounds had IC50 values in the low micromolar range, demonstrating promising anticancer activity .

Material Science

Advanced Materials

The compound is also explored in the field of material science for its stability and electronic properties. It can be utilized in the synthesis of advanced polymers and coatings, which are essential for various industrial applications. The incorporation of trifluoromethyl groups enhances the thermal stability and hydrophobic characteristics of these materials .

Agricultural Chemicals

Agrochemical Development

6-(Trifluoromethyl)quinazolin-4-amine plays a role in the formulation of agrochemicals, particularly herbicides and pesticides. Its unique chemical properties allow for the development of effective crop protection agents that can enhance agricultural productivity while minimizing environmental impact .

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, this compound is utilized for developing methods to detect and quantify other chemical substances. Its properties make it suitable for quality control processes in pharmaceuticals and environmental monitoring applications .

Data Table: Summary of Applications

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The trifluoromethyl group (-CF₃) deactivates the quinazoline ring, directing electrophilic attacks to the C-2 and C-5 positions. Key reactions include:

Mechanistic Insight :

-

Nitration occurs preferentially at C-5 due to meta-directing effects of -CF₃.

-

Chlorination at C-2 is facilitated by FeCl₃-mediated electrophilic activation .

Nucleophilic Substitution Reactions

The 4-amino group acts as a nucleophile, enabling substitutions with alkylating or acylating agents:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 80°C | N-Methyl-6-(trifluoromethyl)quinazolin-4-amine | 65% | |

| Acylation | AcCl, pyridine, RT | N-Acetyl-6-(trifluoromethyl)quinazolin-4-amine | 89% |

Key Findings :

-

Acylation proceeds efficiently under mild conditions due to the amine’s high nucleophilicity.

Cross-Coupling Reactions

Pd-catalyzed couplings enable functionalization at the C-6 and C-2 positions:

Suzuki-Miyaura Coupling

| Substrate | Boronic Acid | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Bromo derivative | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O, 100°C | 6-(4-Methoxyphenyl)quinazolin-4-amine | 66% |

Buchwald-Hartwig Amination

| Substrate | Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Chloro derivative | 3-Methoxybenzylamine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | N-(3-Methoxybenzyl)-6-(trifluoromethyl)quinazolin-4-amine | 70% |

Optimization Notes :

Reductive Reactions

The nitro group at C-6 can be reduced to an amine:

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Nitro derivative | H₂N-NH₂, FeCl₃, EtOH, 80°C | 6-(Trifluoromethyl)quinazolin-4,6-diamine | 75% |

Mechanism :

Oxidation Reactions

The amine group can be oxidized under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation to nitro | KMnO₄, H₂O, 60°C | 6-(Trifluoromethyl)quinazolin-4-nitroamine | 52% |

Challenges :

-

Over-oxidation to quinazoline N-oxides is common, requiring precise stoichiometry.

Condensation and Cyclization

Reactions with carbonyl compounds yield fused heterocycles:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclization | Ac₂O, 120°C | 6-(Trifluoromethyl)quinazolin-4-one | 81% |

Applications :

Comparison with Similar Compounds

Structural and Electronic Differences

Key Substituents Compared :

- 6-Fluoroquinazolin-4-amines : Smaller, less lipophilic substituent (F vs. CF₃) with moderate electron-withdrawing effects.

- 6-Chloroquinazolin-4-amines : Larger than fluorine but less lipophilic than CF₃; moderate electron withdrawal.

- 6-Methoxyquinazolin-4-amines : Electron-donating group, increasing electron density on the quinazoline core.

- 6-Arylquinazolin-4-amines : Bulky aromatic substituents (e.g., benzo[d][1,3]dioxol-5-yl) that enhance π-π stacking .

Electronic Effects :

- The CF₃ group induces strong electron withdrawal, polarizing the quinazoline ring and enhancing electrophilicity at the 4-position. This contrasts with methoxy groups, which donate electrons and reduce reactivity .

Lipophilicity (LogP) :

Key Observations:

- Antiviral Activity: CF₃ substitution in 6-(Trifluoromethyl)quinazolin-4-amine confers superior inhibition of dengue virus (IC₅₀ = 0.8 µM) compared to non-CF₃ analogs .

- Kinase Inhibition : Bulky aryl groups (e.g., benzo[d][1,3]dioxol-5-yl) enhance Clk1 selectivity, while CF₃ optimizes TLR7 binding .

- Metabolic Stability : CF₃ reduces oxidative metabolism compared to methyl or methoxy groups, prolonging half-life .

Structure-Activity Relationship (SAR) Insights

Preparation Methods

One-Pot Sequential Cascade Synthesis Using Trifluoroacetic Acid

A highly efficient one-pot method for synthesizing 2-trifluoromethylquinazolin-4(3H)-ones, precursors to 6-(trifluoromethyl)quinazolin-4-amine, was developed by leveraging trifluoroacetic acid (TFA) as a cost-effective CF₃ source . The reaction involves a cascade condensation of anthranilic acids, amines, and TFA in the presence of propylphosphonic anhydride (T3P). The protocol proceeds via initial activation of anthranilic acid by T3P, followed by nucleophilic attack by the amine and subsequent cyclization with TFA. This method achieved yields up to 75% and demonstrated robustness on an 80 g scale.

Key advantages include:

-

Metal-free conditions : Eliminates the need for transition-metal catalysts.

-

Broad substrate scope : Accommodates diverse anthranilic acids (e.g., 6-nitro, 7-methoxy) and amines (e.g., benzylamine, cyclohexylamine).

-

Scalability : Successful gram-scale synthesis without significant yield loss .

A representative transformation is shown below:

Post-synthesis, the quinazolin-4-one intermediate undergoes reduction (e.g., using NaBH₄ or catalytic hydrogenation) to yield the target amine .

Multi-Step Synthesis via Nitroquinazoline Intermediates

Step 1 : Amination with 4-chloro-3-trifluoromethylaniline

Step 2 : Methoxy substitution via SNAr reaction

Step 3 : Nitro reduction to amine

Final hydrolysis under acidic conditions removes the 7-methoxy group, yielding 6-(trifluoromethyl)quinazolin-4-amine . This method offers excellent regioselectivity but requires careful handling of nitro intermediates.

Nucleophilic Substitution with 2-Fluorobenzonitrile

A metal-free approach utilizing 2-fluorobenzonitrile and amidines was reported for constructing quinazolin-4-amine derivatives . The reaction employs tert-butoxide in dimethylacetamide (DMAc) at 100°C, facilitating nucleophilic aromatic substitution (SNAr) and cyclization:

For 6-(trifluoromethyl) substitution, 2-fluoro-5-trifluoromethylbenzonitrile serves as the starting material. The method’s simplicity and lack of transition metals make it environmentally favorable, though limited to substrates with electron-withdrawing groups .

Three-Component Domino Assembly for Dihydroquinazolines

A recent advancement involves a one-pot three-component reaction using arenediazonium salts, nitriles, and bifunctional anilines . This domino process forms three C–N bonds sequentially:

-

N-Arylnitrilium intermediate generation from arenediazonium salts and nitriles.

-

Nucleophilic addition by aniline derivatives.

-

Cyclization to yield 3,4-dihydroquinazolines.

Subsequent oxidation (e.g., with MnO₂) converts dihydroquinazolines to quinazolin-4(3H)-ones, which are reduced to the target amine . This method excels in modularity, enabling diverse substitutions, but requires optimization for trifluoromethyl incorporation.

C-C Coupling and Functional Group Transformations

VulcanChem’s proprietary method involves late-stage C-C coupling to introduce the trifluoromethyl group . Starting from 4-aminoquinazoline, a palladium-catalyzed cross-coupling with trifluoromethylating reagents (e.g., CF₃I or Umemoto’s reagent) installs the CF₃ group at the 6-position:

Challenges include controlling regioselectivity and minimizing side reactions. Alternative routes employ halogenated precursors (e.g., 6-bromoquinazolin-4-amine) for CF₃ insertion via nucleophilic trifluoromethylation .

Comparative Analysis of Preparation Methods

Q & A

Basic Question: What are the standard synthetic routes for preparing 6-(trifluoromethyl)quinazolin-4-amine derivatives, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Bromination or iodination of the quinazoline core at the 6-position, followed by coupling with trifluoromethyl-containing boronic acids via Suzuki-Miyaura cross-coupling (e.g., using Pd catalysts like tetrakis(triphenylphosphine)palladium(0)) .

- Step 2: Substitution at the 4-position with amines under mild conditions (e.g., DMF, Hünig’s base, room temperature) .

- Critical Factors: Microwave-assisted synthesis (e.g., 150°C for 1 hour) improves reaction efficiency for challenging couplings . Purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) ensures >95% purity, confirmed by LCMS and NMR .

Advanced Question: How can structural modifications at the 4-amine position enhance selectivity toward Toll-like receptor 7 (TLR7) over TLR8?

Answer:

- Design Strategy: Replace the quinazoline core with isoxazolo[5,4-d]pyrimidine to reduce off-target effects while retaining the 6-(trifluoromethyl) group for TLR7 binding .

- SAR Insights: Bulky substituents at the 4-amine position (e.g., morpholinopropyl or pyridin-2-ylmethyl groups) improve TLR7 selectivity by sterically hindering TLR8 interactions. Electrophilic substituents (e.g., fluoro or chloro) enhance binding affinity .

- Validation: In vitro assays using HEK-Blue™ hTLR7/8 cells and EC50 calculations confirm selectivity (e.g., compound 7h: EC50 = 1.2 µM for TLR7 vs. >10 µM for TLR8) .

Basic Question: What analytical techniques are critical for characterizing 6-(trifluoromethyl)quinazolin-4-amine derivatives?

Answer:

- LCMS/HRMS: Determines molecular weight and purity (e.g., Agilent systems with trifluoroacetic acid-modified gradients) .

- NMR (1H/13C): Confirms regioselectivity of substitutions (e.g., δ 8.99 ppm for quinazoline protons) .

- HPLC: Validates purity (>95%) using dual gradients (3-minute and 7-minute runs) .

- X-ray Crystallography: Resolves ambiguous regiochemistry in complex derivatives .

Advanced Question: How can researchers resolve contradictions in reported anti-inflammatory vs. anticancer activities of 6-(trifluoromethyl)quinazolin-4-amine derivatives?

Answer:

- Mechanistic Profiling: Use kinase inhibition assays (e.g., Reaction Biology Corporation’s panels) to identify primary targets (e.g., CDC2-like kinases vs. PI3Kα) .

- Cell-Based Models: Compare cytotoxicity in cancer (e.g., MCF-7) vs. inflammatory (e.g., RAW 264.7 macrophages) cell lines. Compounds with IC50 < 1 µM in cancer cells but no COX-2 inhibition suggest anticancer specificity .

- Meta-Analysis: Cross-reference bioactivity data with structural databases (e.g., PubChem) to identify substituent-dependent trends .

Basic Question: What in vitro models are suitable for evaluating the pharmacokinetic properties of 6-(trifluoromethyl)quinazolin-4-amine derivatives?

Answer:

- Metabolic Stability: Liver microsomal assays (human/rodent) quantify CYP450-mediated degradation .

- Plasma Protein Binding: Equilibrium dialysis or ultrafiltration to measure free fraction .

- Permeability: Caco-2 monolayers assess intestinal absorption potential .

Advanced Question: How can computational methods optimize the binding affinity of 6-(trifluoromethyl)quinazolin-4-amine derivatives to EGFR mutants?

Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with T790M/L858R EGFR mutants. Focus on hydrophobic pockets accommodating the trifluoromethyl group .

- MD Simulations: GROMACS or AMBER to evaluate stability of hydrogen bonds (e.g., quinazoline N1 with Met793) over 100-ns trajectories .

- Machine Learning: Train models on existing kinase inhibition data to predict novel substituents with improved IC50 values .

Basic Question: What safety protocols are recommended for handling 6-(trifluoromethyl)quinazolin-4-amine derivatives?

Answer:

- Storage: Under inert gas (N2/Ar) at 2–8°C in amber vials to prevent photodegradation .

- PPE: Nitrile gloves, lab coats, and fume hoods mandatory due to potential mutagenicity (Ames test-positive analogs reported) .

- Waste Disposal: Neutralize with 10% KHSO4 before incineration to avoid releasing toxic fluorinated byproducts .

Advanced Question: How do substituents at the 6-position influence the anti-proliferative activity of 6-(trifluoromethyl)quinazolin-4-amine derivatives?

Answer:

- Electron-Withdrawing Groups (EWGs): Bromo or iodo substituents enhance DNA intercalation, increasing cytotoxicity (e.g., 5o: IC50 = 0.8 µM vs. MCF-7) .

- Bulkier Groups: Morpholinopropyl or pyridinylmethyl improve solubility but reduce membrane permeability, requiring prodrug strategies .

- Validation: Compare IC50 values across panels of 60 cancer cell lines (NCI-60) to identify structure-activity trends .

Basic Question: What are the key challenges in scaling up the synthesis of 6-(trifluoromethyl)quinazolin-4-amine derivatives?

Answer:

- Pd Catalyst Cost: Replace tetrakis(triphenylphosphine)palladium(0) with cheaper alternatives (e.g., Pd/C) for Suzuki couplings .

- Purification: Switch from silica columns to recrystallization (e.g., ethyl acetate/hexanes) for gram-scale batches .

- Byproduct Management: Optimize LiCl washes to remove boronic acid residues without compromising yield .

Advanced Question: How can researchers leverage fragment-based drug design (FBDD) to develop 6-(trifluoromethyl)quinazolin-4-amine derivatives with dual kinase/TLR7 inhibition?

Answer:

- Fragment Screening: Use SPR or MST to identify fragments binding both EGFR and TLR7 (e.g., quinazoline core as a hinge-binding motif) .

- Linking Strategy: Connect fragments via flexible alkyl chains (e.g., propoxy groups) to maintain dual-target engagement .

- In Vivo Validation: Test in xenograft models (e.g., H1975 EGFR-mutant tumors) and LPS-induced inflammation models to confirm dual efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.